- Enantioselective synthesis of amino acids from ammonia, Nature Catalysis, 2022, 5(6), 571-577

Cas no 90989-12-1 ((2S)-2-aminohex-5-enoic acid)

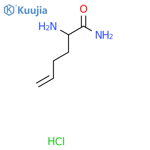

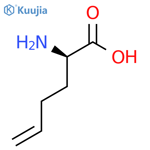

(2S)-2-aminohex-5-enoic acid structure

Nom du produit:(2S)-2-aminohex-5-enoic acid

Numéro CAS:90989-12-1

Le MF:C6H11NO2

Mégawatts:129.157041788101

MDL:MFCD08272861

CID:2196875

PubChem ID:11367001

(2S)-2-aminohex-5-enoic acid Propriétés chimiques et physiques

Nom et identifiant

-

- (S)- 2-(3’-butenyl)glycine

- (S)-2-Aminohex-5-enoic acid

- (S)-2-(3'-butenyl) glycine

- L-Homoallylglycine

- (2S)-2-Amino-5-hexenoic acid (ACI)

- 5-Hexenoic acid, 2-amino-, (S)- (ZCI)

- (2S)-2-Aminohex-5-enoic acid

- (S)-2-Amino-5-hexenoic acid

- (S)-2-Amino-hex-5-enoic acid

- (2S)-2-aminohex-5-enoic acid

-

- MDL: MFCD08272861

- Piscine à noyau: 1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1

- La clé Inchi: NPSWHDAHNWWMEG-YFKPBYRVSA-N

- Sourire: [C@H](N)(CCC=C)C(=O)O

Propriétés calculées

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 9

- Nombre de liaisons rotatives: 4

Propriétés expérimentales

- Dense: 1.064±0.06 g/cm3 (20 ºC 760 Torr),

- Point de fusion: >270 ºC

- Point d'ébullition: 242.0±28.0 ºC (760 Torr),

- Point d'éclair: 100.2±24.0 ºC,

- Solubilité: Degré de dissolution (81 g / l) (25 ºC),

(2S)-2-aminohex-5-enoic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-85801-5g |

(2S)-2-aminohex-5-enoic acid |

90989-12-1 | 5g |

$1572.0 | 2023-09-02 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S48840-1g |

(S)-2-Aminohex-5-enoic acid |

90989-12-1 | 1g |

¥4076.0 | 2021-09-07 | ||

| Chemenu | CM220574-1g |

(S)-2-Aminohex-5-enoic acid |

90989-12-1 | 95% | 1g |

$468 | 2021-06-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FL748-250mg |

(2S)-2-aminohex-5-enoic acid |

90989-12-1 | 95+% | 250mg |

1870CNY | 2021-05-08 | |

| Enamine | EN300-85801-0.5g |

(2S)-2-aminohex-5-enoic acid |

90989-12-1 | 95.0% | 0.5g |

$422.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1046902-100mg |

(S)-2-Aminohex-5-enoic acid |

90989-12-1 | 95% | 100mg |

$60 | 2024-06-07 | |

| Chemenu | CM220574-250mg |

(S)-2-Aminohex-5-enoic acid |

90989-12-1 | 95%+ | 250mg |

$174 | 2024-07-20 | |

| Enamine | EN300-85801-0.25g |

(2S)-2-aminohex-5-enoic acid |

90989-12-1 | 95.0% | 0.25g |

$222.0 | 2025-02-21 | |

| Enamine | EN300-85801-1.0g |

(2S)-2-aminohex-5-enoic acid |

90989-12-1 | 95.0% | 1.0g |

$541.0 | 2025-02-21 | |

| Advanced ChemBlocks | P35206-100MG |

(S)-2-Amino-5-hexenoic acid |

90989-12-1 | 95% | 100MG |

$230 | 2023-09-15 |

(2S)-2-aminohex-5-enoic acid Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 16 h, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; rt; 50 °C

Référence

- Asymmetric synthesis, biological activity and molecular docking studies of some unsaturated α-amino acids, derivatives of glycine, allylglycine and propargylglycine, Journal of Molecular Structure, 2020, 1208,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Potassium hydroxide , Sulfuric acid magnesium salt (1:1) Solvents: Water

1.2 Reagents: Sulfuric acid Solvents: Water

1.3 Reagents: Benzaldehyde , Sodium hydroxide Solvents: Water

1.2 Reagents: Sulfuric acid Solvents: Water

1.3 Reagents: Benzaldehyde , Sodium hydroxide Solvents: Water

Référence

- A biocatalytic route to enantiomerically pure unsaturated α-H-α-amino acids, Advanced Synthesis & Catalysis, 2001, 343, 662-674

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt

Référence

- Methylene analogs of neopetrosiamide as potential antimetastatic agents: solid-supported syntheses using diamino diacids for pre-stapling of peptides with multiple disulfides, Organic Letters, 2021, 23(23), 9216-9220

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane ; 60 °C

Référence

- Large scale enantiomeric synthesis, purification, and characterization of ω-unsaturated amino acids via a Gly-Ni(II)-BPB-complex, Tetrahedron, 2004, 60(37), 8233-8243

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Lithium hydroxide Catalysts: Cobalt chloride (CoCl2) Solvents: Water ; pH 7.5, 38 °C

1.2 Reagents: Ammonium hydroxide Catalysts: Aminoacylase ; 24 h, pH 7.5, 38 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.4 Reagents: Dowex 50W-X8

1.2 Reagents: Ammonium hydroxide Catalysts: Aminoacylase ; 24 h, pH 7.5, 38 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.4 Reagents: Dowex 50W-X8

Référence

- α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids, RSC Advances, 2015, 5(64), 52154-52160

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Potassium hydroxide , Monopotassium phosphate Catalysts: Aminoacylase Solvents: Water ; pH 7.5 - 8, 40 °C

1.2 40 °C → 60 °C

1.2 40 °C → 60 °C

Référence

- Influence of Sulfoxide Group Placement on Polypeptide Conformational Stability, Journal of the American Chemical Society, 2019, 141(37), 14530-14533

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water

Référence

- A novel strategy toward [6,5]-bicyclic β-turn dipeptide, Tetrahedron Letters, 2002, 43(37), 6669-6672

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 40 °C

Référence

- Thiyl Glycosylation of Olefinic Proteins: S-Linked Glycoconjugate Synthesis, Angewandte Chemie, 2009, 48(42), 7798-7802

Synthetic Routes 10

Conditions de réaction

1.1 Catalysts: Aminoacylase

Référence

- Novel multi-target azinesulfonamides of cyclic amine derivatives as potential antipsychotics with pro-social and pro-cognitive effects, European Journal of Medicinal Chemistry, 2018, 145, 790-804

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Potassium hydroxide , Monopotassium phosphate Solvents: Water ; 15 min, pH 7.5 - 8, 40 °C

1.2 Catalysts: Aminoacylase

1.2 Catalysts: Aminoacylase

Référence

- Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides, Chemical Communications (Cambridge, 2018, 54(48), 6196-6199

(2S)-2-aminohex-5-enoic acid Raw materials

- 2-Amino-5-hexenamide HCl

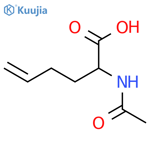

- 2-acetamidohex-5-enoic acid

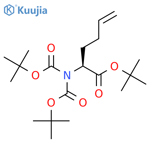

- (2S)-Bis(1,1-dimethylethoxy)carbonylamino-5-hexenoic Acid 1,1-Dimethylethyl Ester

(2S)-2-aminohex-5-enoic acid Preparation Products

(2S)-2-aminohex-5-enoic acid Littérature connexe

-

1. Synthesis and evaluation of ω-borono-α-amino acids? as active-site probes of arginase and nitric oxide synthasesSylvain Collet,Fran?ois Carreaux,Jean-Luc Boucher,Stéphanie Pethe,Michel Lepoivre,Renée Danion-Bougot,Daniel Danion J. Chem. Soc. Perkin Trans. 1 2000 177

90989-12-1 ((2S)-2-aminohex-5-enoic acid) Produits connexes

- 2639391-74-3(rac-tert-butyl (2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylate)

- 2168575-45-7(1-{2-hydroxy(2-methylcyclopropyl)methyl-1,3-thiazol-4-yl}ethan-1-one)

- 1797134-47-4(N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide)

- 1436868-85-7(PROTAC ABL binding moiety 1)

- 1361819-96-6(4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-carboxaldehyde)

- 2228220-71-9(2-Methoxy-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene)

- 1803778-00-8(Methyl 2-cyano-3-formyl-6-(trifluoromethoxy)benzoate)

- 866848-50-2(6-ethoxy-4-4-(4-fluorophenyl)piperazin-1-yl-3-(4-methylbenzenesulfonyl)quinoline)

- 20938-64-1(2-(3-aminophenyl)formamidoacetic acid)

- 1226239-33-3(1-(4-Tert-butylphenyl)-3,3-dimethylpiperazine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:90989-12-1)(2S)-2-aminohex-5-enoic acid

Pureté:99%

Quantité:25g

Prix ($):400.0